molecular formula C24H25NO3 B12597797 2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-54-3

2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12597797
CAS No.: 648924-54-3
M. Wt: 375.5 g/mol
InChI Key: APOUUGXUFKZNTP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-hydroxy-3-isopropylbenzoic acid with 3-(2-phenylethoxy)aniline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Uniqueness

2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide stands out due to its unique structural features, such as the presence of both hydroxyl and isopropyl groups on the benzamide core

Properties

CAS No.

648924-54-3

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

2-hydroxy-N-[3-(2-phenylethoxy)phenyl]-3-propan-2-ylbenzamide

InChI

InChI=1S/C24H25NO3/c1-17(2)21-12-7-13-22(23(21)26)24(27)25-19-10-6-11-20(16-19)28-15-14-18-8-4-3-5-9-18/h3-13,16-17,26H,14-15H2,1-2H3,(H,25,27)

InChI Key

APOUUGXUFKZNTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)O

Origin of Product

United States

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